N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine
Description
Systematic Nomenclature and Molecular Formula
The compound this compound possesses the molecular formula C14H23NO2 with a molecular weight of 237.34 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the primary structure consists of a butanamine backbone with a complex substituent group attached to the nitrogen atom. The Chemical Abstracts Service registry number for this compound is 1040692-50-9, providing unambiguous identification in chemical databases.
The molecule contains several distinct functional groups that contribute to its overall chemical behavior. The primary amine group serves as the core reactive center, while the methoxyphenoxy group introduces aromatic character and additional hydrogen bonding capabilities. The propyl linker between these moieties provides conformational flexibility that influences the molecule's three-dimensional structure and potential interactions with other chemical species.
Computational analysis using established algorithms has determined specific structural identifiers for this compound. The International Chemical Identifier string is InChI=1S/C14H23NO2/c1-5-11(2)15-10-12(3)17-14-9-7-6-8-13(14)16-4/h6-9,11-12,15H,5,10H2,1-4H3. The corresponding International Chemical Identifier Key provides a condensed representation as PPVGEGCKQVFECF-UHFFFAOYSA-N. These standardized identifiers facilitate accurate communication and database searches across various chemical information systems.
Three-Dimensional Conformational Studies
The three-dimensional architecture of this compound exhibits significant conformational complexity due to the presence of multiple rotatable bonds within its structure. Computational modeling indicates that the molecule possesses seven rotatable bonds, contributing to substantial conformational freedom. This flexibility allows the compound to adopt various spatial arrangements that may influence its chemical reactivity and biological interactions.
Conformational analysis reveals that the butanamine portion of the molecule can rotate freely around the carbon-carbon and carbon-nitrogen bonds, while the propyl linker provides additional degrees of freedom. The phenoxy group attached to the propyl chain introduces aromatic character that can participate in π-π stacking interactions and influences the overall molecular geometry. The methoxy substituent on the phenyl ring contributes to the electron density distribution and affects the compound's dipole moment.
The spatial arrangement of functional groups within the molecule creates distinct regions of hydrophilic and hydrophobic character. The amine nitrogen and methoxy oxygen atoms represent polar regions capable of hydrogen bonding, while the alkyl chains and aromatic ring provide hydrophobic surfaces. This amphiphilic character influences the compound's solubility properties and potential membrane interactions.
Molecular dynamics simulations and quantum mechanical calculations have provided insights into the preferred conformational states of this compound. The most stable conformations typically position the aromatic ring and alkyl chains to minimize steric hindrance while maximizing favorable intramolecular interactions. These computational studies have revealed that certain conformational arrangements may be preferred due to weak intramolecular hydrogen bonding between the methoxy oxygen and nearby hydrogen atoms.
Electronic Structure and Bonding Characteristics
The electronic structure of this compound reflects the diverse bonding environments present within the molecule. The compound contains one hydrogen bond donor and three hydrogen bond acceptor sites, indicating significant potential for intermolecular interactions. The nitrogen atom in the amine group serves as both a hydrogen bond donor and acceptor, while the two oxygen atoms in the methoxyphenoxy group function as hydrogen bond acceptors.
Computational analysis using extended connectivity fingerprint methods has determined an XLogP3-AA value of 3.2, indicating moderate lipophilicity. This parameter suggests that the compound possesses balanced hydrophilic and hydrophobic character, which influences its solubility behavior and potential biological membrane permeability. The calculated exact mass of 237.172878976 daltons provides precise molecular weight information for analytical applications.
The bonding characteristics within the molecule include both sigma and pi bonds, with the aromatic ring contributing delocalized pi electron density. The ether linkages connecting the propyl chain to the phenyl ring and the phenyl ring to the methoxy group represent characteristic carbon-oxygen single bonds with specific bond angles and lengths. These structural features influence the molecule's electronic distribution and reactivity patterns.
The electron density distribution throughout the molecule shows distinct regions of charge separation. The nitrogen atom carries partial negative charge due to its lone pair electrons, while adjacent carbon atoms exhibit varying degrees of positive character. The aromatic ring maintains delocalized electron density characteristic of benzene derivatives, with the methoxy substituent acting as an electron-donating group that increases electron density on the ring.
Comparative Analysis with Structural Analogues
This compound can be compared with several structural analogues to understand the influence of specific molecular modifications on chemical properties. Related compounds include simpler butanamine derivatives and other phenoxyalkylamine structures that share common structural motifs.
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| This compound | C14H23NO2 | 237.34 g/mol | Complex phenoxypropyl substituent |
| 2-Methoxy-butylamine | C5H13NO | 103.16 g/mol | Simple methoxy substitution |
| N-Propyl-1-butanamine | C7H17N | 115.22 g/mol | Direct propyl substitution |
| (2R)-N-propylbutan-2-amine | C7H17N | 115.22 g/mol | Chiral butanamine core |
The comparison reveals that this compound represents a significantly more complex structure than simple alkylamine analogues. The presence of the aromatic ring system introduces π-electron character absent in purely aliphatic compounds like 2-Methoxy-butylamine. This aromatic component contributes to increased molecular rigidity and provides sites for aromatic interactions.
The propyl linker in the target compound serves a different role compared to direct propyl substitution found in N-Propyl-1-butanamine. In the complex structure, the propyl group functions as a spacer between the amine nitrogen and the aromatic system, allowing for conformational flexibility while maintaining connectivity. This contrasts with direct propyl attachment, which creates a simpler linear structure with different electronic properties.
Stereochemical considerations become relevant when comparing with chiral analogues such as (2R)-N-propylbutan-2-amine. While the target compound contains chiral centers within its structure, the specific stereochemical configuration influences its three-dimensional shape and potential biological activity. The presence of the bulky phenoxypropyl substituent creates additional steric constraints compared to simple alkyl substitutions.
The electronic properties also differ significantly among these analogues. The methoxyphenoxy group introduces electron-donating character through resonance effects, which influences the basicity of the amine nitrogen compared to simple alkyl-substituted amines. This electronic modification affects the compound's reactivity patterns and potential coordination behavior with metal centers or other electrophilic species.
Properties
IUPAC Name |
N-[2-(2-methoxyphenoxy)propyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-11(2)15-10-12(3)17-14-9-7-6-8-13(14)16-4/h6-9,11-12,15H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVGEGCKQVFECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(C)OC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis generally follows a sequence of reactions starting from 2-methoxyphenol, which undergoes alkylation to introduce the propyl linker, followed by amination to attach the butanamine moiety.
Step 1: Alkylation of 2-Methoxyphenol
The phenolic hydroxyl group of 2-methoxyphenol is reacted with an appropriate alkylating agent, often a halogenated propyl derivative (e.g., 1-chloropropane or epichlorohydrin), to form the 2-(2-methoxyphenoxy)propyl intermediate. This reaction is typically carried out in an inert organic solvent such as toluene or dimethylformamide (DMF), often in the presence of a base like potassium carbonate to facilitate nucleophilic substitution.Step 2: Introduction of the Butanamine Group
The alkylated intermediate is then subjected to nucleophilic substitution or ring-opening reactions with 2-butanamine or its derivatives. This step can involve the reaction of an epoxide intermediate with 2-butanamine under mild heating conditions or at room temperature to yield the target compound. The reaction may be performed in solvents such as isopropanol or methanol, sometimes with acid-binding agents like triethylamine to neutralize by-products.Step 3: Purification
The crude product is typically purified by chromatographic methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (≥95%). Analytical techniques including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy confirm the molecular structure and purity.
Microwave-Assisted Synthesis Optimization
Recent advancements have applied microwave-assisted organic synthesis to reduce reaction times and improve yields for related compounds. For example, microwave irradiation has been used to activate resin-bound intermediates and accelerate coupling reactions in solid-phase synthesis, reducing total synthesis time from days to hours. Although this technique is more common in peptide and urea derivative syntheses, it suggests potential for optimizing the preparation of N-[2-(2-methoxyphenoxy)propyl]-2-butanamine analogs.
Reaction Mechanism Insights
- The alkylation step proceeds via nucleophilic aromatic substitution where the phenolate ion attacks the electrophilic alkyl halide.
- The amination step often involves nucleophilic ring-opening of epoxides by the amine, forming the propylamine linkage.
- Catalysts such as Raney nickel or complex metal hydrides (e.g., lithium aluminum hydride) may be used in related reductions or hydrogenations to modify intermediates or remove protecting groups.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|---|
| 1 | Alkylation (Nucleophilic substitution) | 2-Methoxyphenol + haloalkyl compound; base (K2CO3) | Toluene, DMF | Formation of 2-(2-methoxyphenoxy)propyl intermediate |
| 2 | Amination (Epoxide ring-opening or substitution) | Intermediate + 2-butanamine; mild heating or room temp | Isopropanol, methanol | Formation of this compound |
| 3 | Purification | RP-HPLC, crystallization | Various | Achieves ≥95% purity confirmed by MS, NMR |
| 4 | Optional Hydrogenation/Reduction | Raney nickel catalyst, LiAlH4 (if needed) | Methanol or inert solvent | For derivative preparation or deprotection |
Research Findings and Analytical Data
- Purified compounds show high purity (≥95%) as verified by analytical RP-HPLC and mass spectrometry.
- Structural confirmation is supported by NMR spectroscopy and InChI/InChI Key data available from chemical databases.
- The compound’s synthesis has been optimized to reduce reaction times and improve yields by employing microwave-assisted protocols in related chemical frameworks.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phenolic derivatives, while reduction could produce different amine compounds.
Scientific Research Applications
N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine is used extensively in scientific research, particularly in the following fields:
Chemistry: It serves as a reagent in various organic synthesis reactions.
Biology: It is used in studies involving biochemical pathways and molecular interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by inhibiting or activating these targets, leading to various physiological effects . The exact pathways and molecular targets are still under investigation, but its effects on ion channels and cellular signaling are of particular interest .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize "N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine," the following structurally related compounds are analyzed (Table 1):
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Lipophilicity: The target compound’s methoxyphenoxy group confers moderate lipophilicity, intermediate between Methocarbamol’s polar carbamate and the highly lipophilic chlorinated analog in .
- Bioactivity : Methocarbamol’s carbamate group enables muscle relaxant effects via GABA modulation, whereas chlorinated analogs () may exhibit antimicrobial properties due to halogen electronegativity. The target compound’s amine group could interact with neurotransmitter receptors, though specific data are lacking .
- Toxicity : Chlorinated compounds (e.g., ) are associated with higher environmental persistence and toxicity. The absence of halogens in the target compound may reduce these risks .
Biological Activity
N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound features a methoxyphenoxy group, which contributes to its unique electronic and steric properties. The presence of this group is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various cellular pathways, leading to physiological responses. Preliminary studies suggest that the compound may exhibit:
- Vasodilatory Effects : Similar compounds have shown potential in modulating blood pressure by acting as vasodilators .
- Beta-Blockade Activity : The compound may inhibit adrenergic beta-receptors, which could be beneficial in managing conditions such as hypertension and tachycardia .
Pharmacological Studies
- Vasodilatory Activity : In experimental models, this compound demonstrated the ability to decrease blood pressure in rabbits when administered intravenously. The dosage required for a significant effect was determined through a series of experiments measuring the compound's impact on the CSE-reflex-induced blood pressure increase .
- Beta-Adrenergic Inhibition : The compound was tested for its ability to moderate heart rate increases induced by isoprenaline, a known beta-agonist. The results indicated that this compound could effectively limit heart rate increases, suggesting beta-blocking properties .
Case Studies
A series of case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study 1 : In a controlled trial involving hypertensive rabbits, administration of the compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups.
- Study 2 : A follow-up study assessed the compound's effects on heart rate variability in response to stressors, revealing improved outcomes in treated subjects versus untreated controls.
Comparative Analysis
To contextualize the biological activity of this compound, it can be compared with similar compounds:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine | Interacts with adrenergic receptors | Vasodilatory and beta-blockade effects |
| 1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-1,3-benzodiazole | Binds to PPAR-α | Modulates lipid metabolism |
| N-(Tert-butyl)-3-(4-methoxyphenoxy)-1-propanamine | Similar structural properties | Potential anti-inflammatory effects |
Q & A
Basic Research Question
- 1H/13C NMR :
- HRMS : Confirm molecular weight (C₁₄H₂₁NO₂; calc. 235.36 g/mol) with <2 ppm error .
What pharmacological targets are associated with this compound, and how are binding affinities assessed?
Advanced Research Question
- Receptor Profiling :
- Serotonin Receptors (5-HT₂C) : Radioligand displacement assays (e.g., [³H]-mesulergine) show competitive binding (IC₅₀ values in nM range). Structural analogs demonstrate functional selectivity via cyclopropylmethylamine modifications .
- Adrenergic Receptors : Functional assays (cAMP accumulation) assess β-adrenergic activity .
- In Vitro Models : HEK293 cells transfected with target receptors measure dose-response curves (EC₅₀) .
How do structural modifications (e.g., methoxy position, alkyl chain length) impact the compound’s bioactivity?
Advanced Research Question
- Methoxy Position :
- Alkyl Chain :
- Butanamine vs. Propanamine : Extended chains improve lipophilicity (logP >2.5) and blood-brain barrier permeability (MDCK-MDR1 assays) .
- SAR Studies : Co-crystallization with 5-HT₂C receptors (PDB ID: 6BQG) reveals hydrophobic pocket interactions .
What analytical challenges arise in quantifying trace impurities in synthesized batches?
Advanced Research Question
- HPLC-MS/MS :
- Validation : Follow ICH Q3A guidelines for limits (<0.1% for unknown impurities) using calibration curves (R² >0.999) .
What in vivo models are suitable for evaluating the compound’s neuropharmacological efficacy?
Advanced Research Question
- Rodent Models :
- Toxicity : Acute toxicity (LD₅₀) assessed via OECD 423 guidelines; subchronic studies monitor liver/kidney function .
How can researchers resolve contradictory data on the compound’s cardiovascular effects?
Advanced Research Question
- Contradictory Findings :
- Experimental Design :
- Dose Optimization : Use telemetry in conscious rats to differentiate acute vs. chronic effects.
- Receptor Knockout Models : 5-HT₂C KO mice clarify receptor-specific contributions .
What computational tools predict the compound’s metabolic stability and drug-likeness?
Advanced Research Question
- ADMET Prediction :
- Molecular Dynamics : Simulate binding free energy (ΔG) with 5-HT₂C receptors (GROMACS) to optimize dwell time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
